molecular formula C16H27N3O2 B12955024 Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyClohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid

Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyClohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid

Cat. No.: B12955024
M. Wt: 293.40 g/mol
InChI Key: AEHFUSPLVGWEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a cyclohexyl group, and an imidazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid typically involves multiple steps, including the formation of the imidazole ring and the introduction of the cyclohexyl group. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Cyclohexyl Group: This step may involve the alkylation of the imidazole ring with a cyclohexyl halide in the presence of a base such as potassium carbonate.

    Amino Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the imidazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

    Cyclohexyl Amines: Compounds with cyclohexyl groups and amino functionalities.

    Amino Acids: Structurally similar amino acids with different side chains.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid

InChI

InChI=1S/C16H27N3O2/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17/h10-13,15H,2-9,17H2,1H3,(H,20,21)

InChI Key

AEHFUSPLVGWEEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O

Origin of Product

United States

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